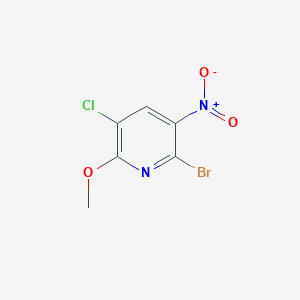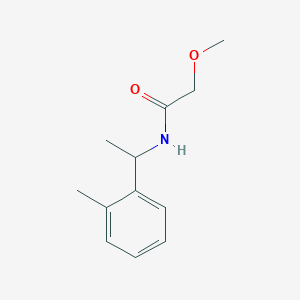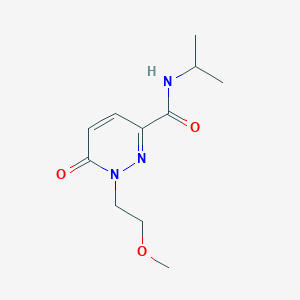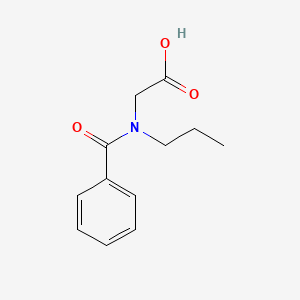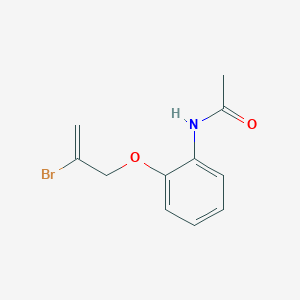
n-(2-((2-Bromoallyl)oxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-((2-Bromoallyl)oxy)phenyl)acetamide is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of phenylacetamide, where the phenyl ring is substituted with a 2-bromoallyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-((2-Bromoallyl)oxy)phenyl)acetamide typically involves the reaction of 2-bromoallyl alcohol with 2-hydroxyphenylacetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the ether linkage. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
n-(2-((2-Bromoallyl)oxy)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetamides depending on the nucleophile used.
Oxidation Reactions: Products include oxidized derivatives such as phenylacetic acid or its esters.
Reduction Reactions: Products include reduced derivatives such as phenylethanol or phenylethylamine.
Applications De Recherche Scientifique
n-(2-((2-Bromoallyl)oxy)phenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of n-(2-((2-Bromoallyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the phenyl ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetamide: The parent compound, lacking the 2-bromoallyloxy group.
2-Bromoallyl Phenyl Ether: Similar structure but without the acetamide group.
N-(2-Bromoethyl)phenylacetamide: Similar but with a bromoethyl group instead of a bromoallyl group.
Uniqueness
n-(2-((2-Bromoallyl)oxy)phenyl)acetamide is unique due to the presence of both the bromoallyl and acetamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
N-[2-(2-bromoprop-2-enoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H12BrNO2/c1-8(12)7-15-11-6-4-3-5-10(11)13-9(2)14/h3-6H,1,7H2,2H3,(H,13,14) |
Clé InChI |
NTRRNKSIVFAKOX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1OCC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


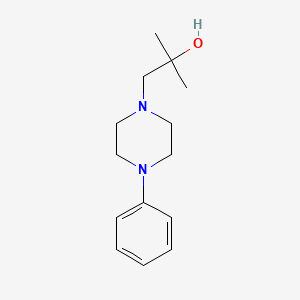
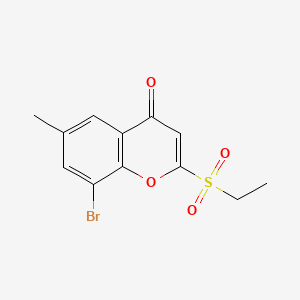
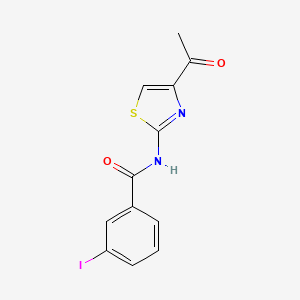
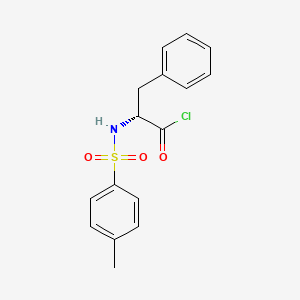
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)

![3-[(Propylamino)methyl]quinolin-2-ol](/img/structure/B14903692.png)
![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
![(7R,8AS)-7-hydroxyhexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B14903701.png)
